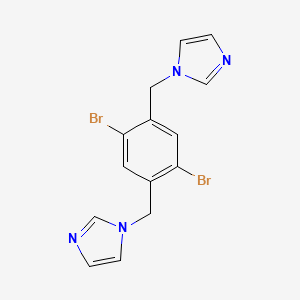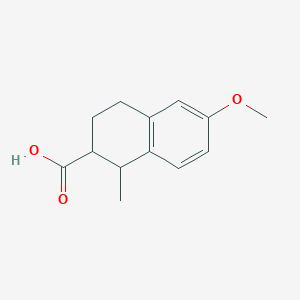![molecular formula C10H18O3S B12520425 Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate CAS No. 659727-37-4](/img/structure/B12520425.png)
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is an organic compound with a unique structure that combines a cyclohexyl ring, a hydroxy group, and a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate typically involves the esterification of 2-hydroxycyclohexylthiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetone to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include distillation and recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1-hydroxycyclohexyl)acetate
- Cyclohexyl acetate
- Ethyl bromoacetate
Uniqueness
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is unique due to the presence of both a hydroxy group and a sulfanyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Propiedades
Número CAS |
659727-37-4 |
|---|---|
Fórmula molecular |
C10H18O3S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
ethyl 2-[(2S)-2-hydroxycyclohexyl]sulfanylacetate |
InChI |
InChI=1S/C10H18O3S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1 |
Clave InChI |
WBBWHSNUNBBAIQ-IENPIDJESA-N |
SMILES isomérico |
CCOC(=O)CSC1CCCC[C@@H]1O |
SMILES canónico |
CCOC(=O)CSC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


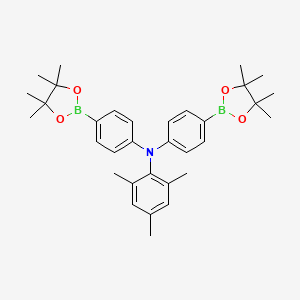
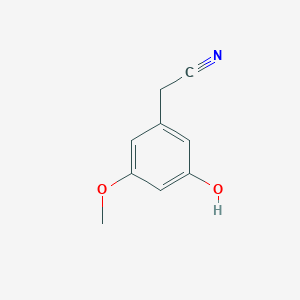
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
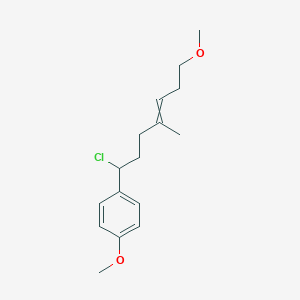
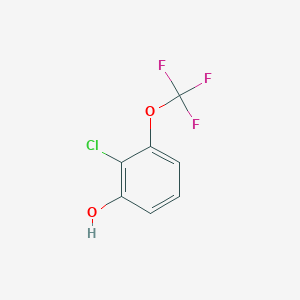
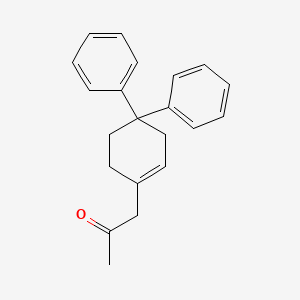
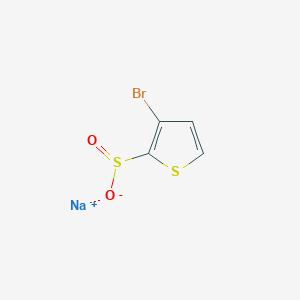
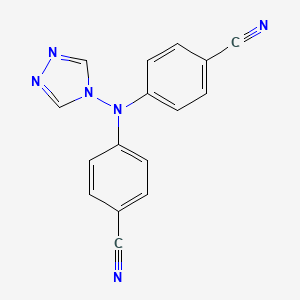
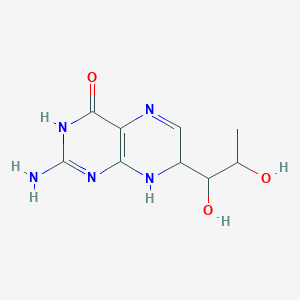
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
